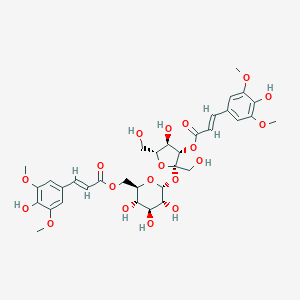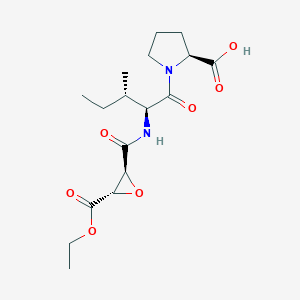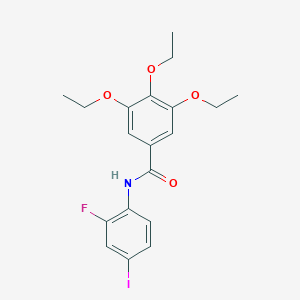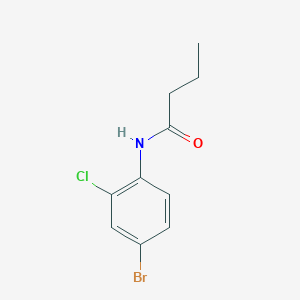
1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene, also known as TMDP, is a chemical compound that is widely used in scientific research. It is a highly reactive reagent that is commonly used in organic synthesis and is known for its ability to selectively protect aldehydes and ketones. In
Wirkmechanismus
1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene is a highly reactive reagent due to the presence of multiple silicon atoms in its structure. It reacts with aldehydes and ketones to form silyl enol ethers, which are stable intermediates that can undergo a variety of reactions. The reaction proceeds through the formation of an intermediate carbocation, which is stabilized by the electron-withdrawing effect of the silicon atoms.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be a relatively non-toxic reagent and is commonly used in organic synthesis without significant safety concerns.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene is its high reactivity and selectivity, which allows for selective protection of aldehydes and ketones. It is also a relatively inexpensive reagent and is widely available. However, this compound is highly reactive and must be handled with care to avoid unwanted reactions. Additionally, the synthesis of this compound can be challenging and requires the use of hazardous reagents.
Zukünftige Richtungen
There are many potential future directions for research involving 1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Additionally, there is potential for the use of this compound in the synthesis of complex natural products and pharmaceuticals. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields of chemistry.
Conclusion:
In conclusion, this compound is a highly reactive reagent with a wide range of scientific research applications. Its ability to selectively protect aldehydes and ketones makes it a valuable tool in organic synthesis. While there are some limitations to its use, this compound has many advantages and potential future directions for research. Further investigation into the synthesis and applications of this compound will undoubtedly lead to new discoveries and advancements in the field of chemistry.
Synthesemethoden
The synthesis of 1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene involves the reaction of 1,3-pentadiene with trimethylsilyl chloride and dimethylchlorosilane in the presence of a strong base such as sodium hydride. The reaction proceeds through a series of intermediates, ultimately resulting in the formation of this compound. The purity of the final product can be improved through the use of column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene has a wide range of scientific research applications, primarily in organic synthesis. It is commonly used as a protecting group for aldehydes and ketones, allowing for selective reactions to occur at other functional groups. This compound can also be used as a reagent for the preparation of silyl enol ethers, which are important intermediates in organic synthesis.
Eigenschaften
CAS-Nummer |
136935-50-7 |
|---|---|
Molekularformel |
C15H14Cl2N2O2 |
Molekulargewicht |
242.55 g/mol |
IUPAC-Name |
dimethyl-pentyl-(3-trimethylsilylprop-2-enyl)silane |
InChI |
InChI=1S/C13H30Si2/c1-7-8-9-12-15(5,6)13-10-11-14(2,3)4/h10-11H,7-9,12-13H2,1-6H3 |
InChI-Schlüssel |
JFWKESWHFDOMBT-UHFFFAOYSA-N |
SMILES |
CCCCC[Si](C)(C)CC=C[Si](C)(C)C |
Kanonische SMILES |
CCCCC[Si](C)(C)CC=C[Si](C)(C)C |
Synonyme |
1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)


![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B236680.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B236686.png)

![Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate](/img/structure/B236698.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B236701.png)


![3-[3,5-Dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B236711.png)